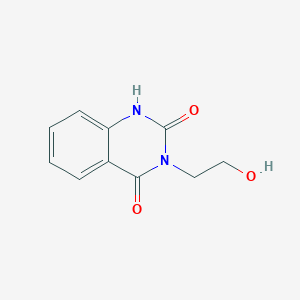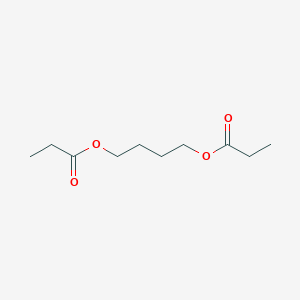
1,4-Butanediol, dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediol dipropionate (BDDP) is a chemical compound that is commonly used in scientific research applications. This compound is synthesized using a specific method and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1,4-Butanediol, dipropionate is not fully understood. However, it is believed that 1,4-Butanediol, dipropionate acts as a crosslinking agent by forming covalent bonds between polymer chains or protein molecules. This crosslinking process results in the formation of a three-dimensional network that provides increased strength and stability to the material.
Efectos Bioquímicos Y Fisiológicos
1,4-Butanediol, dipropionate has various biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. 1,4-Butanediol, dipropionate also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, 1,4-Butanediol, dipropionate has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,4-Butanediol, dipropionate is its ability to crosslink various polymers and proteins, which allows for the creation of new materials with unique properties. 1,4-Butanediol, dipropionate is also relatively easy to use and is readily available. However, one of the limitations of 1,4-Butanediol, dipropionate is its toxicity. 1,4-Butanediol, dipropionate is toxic and must be handled with care. Additionally, 1,4-Butanediol, dipropionate can be expensive, which may limit its use in certain applications.
Direcciones Futuras
There are many future directions for the use of 1,4-Butanediol, dipropionate in scientific research. One potential direction is the development of new materials with unique properties using 1,4-Butanediol, dipropionate as a crosslinking agent. Another potential direction is the use of 1,4-Butanediol, dipropionate in drug delivery systems. 1,4-Butanediol, dipropionate has been shown to have antitumor activity, and its ability to crosslink proteins and polymers could be used to develop new drug delivery systems that target cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 1,4-Butanediol, dipropionate and its potential applications in various fields.
In conclusion, 1,4-Butanediol, dipropionate is a chemical compound that is commonly used in scientific research applications. It is synthesized using a specific method and has various biochemical and physiological effects. 1,4-Butanediol, dipropionate is a crosslinking agent that is used to create new materials with unique properties. It has many advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Métodos De Síntesis
1,4-Butanediol, dipropionate is synthesized using a specific method that involves the reaction of 1,4-butanediol with propionic anhydride in the presence of a catalyst. This reaction results in the formation of 1,4-Butanediol, dipropionate, which is a white crystalline solid.
Aplicaciones Científicas De Investigación
1,4-Butanediol, dipropionate is commonly used in scientific research applications as a crosslinking agent. It is used to crosslink various polymers and proteins to create new materials with unique properties. 1,4-Butanediol, dipropionate is also used as a stabilizer for polyurethane foams and as a dispersant for pigments.
Propiedades
Número CAS |
1572-92-5 |
|---|---|
Nombre del producto |
1,4-Butanediol, dipropionate |
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
4-propanoyloxybutyl propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-8H2,1-2H3 |
Clave InChI |
ADGOOVVFTLKVKH-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCCCCOC(=O)CC |
SMILES canónico |
CCC(=O)OCCCCOC(=O)CC |
Sinónimos |
1,4-Butanediol dipropionate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)
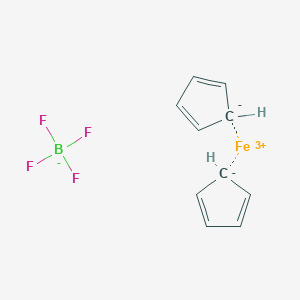
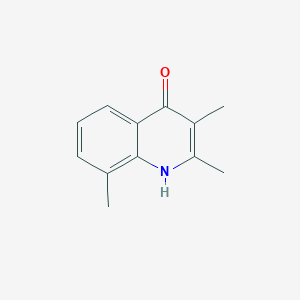
![2,3-Dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B74559.png)
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate](/img/structure/B74560.png)
![9-Butyl-6-[(3-fluorophenyl)methylsulfanyl]purin-2-amine](/img/structure/B74562.png)
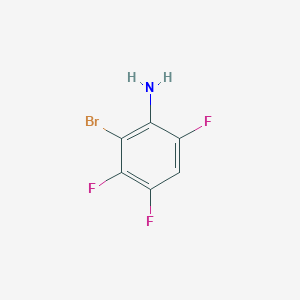

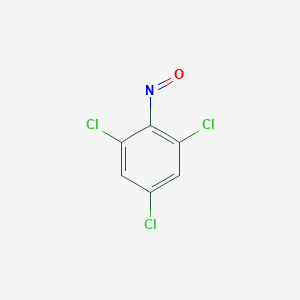
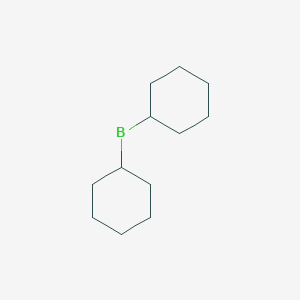
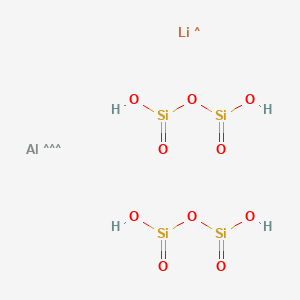
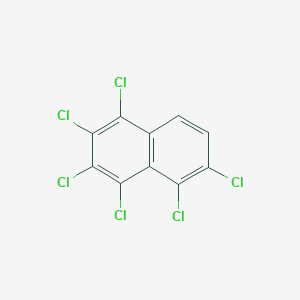
![2-Azaspiro[4.5]decane-1,3-dione](/img/structure/B74575.png)
